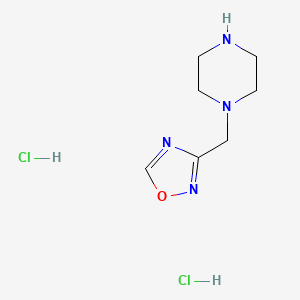
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4O and a molecular weight of 241.12 g/mol . This compound features a piperazine ring substituted with a 1,2,4-oxadiazole moiety, and it is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride typically involves the reaction of piperazine with a suitable oxadiazole precursor under controlled conditions. One common method includes the use of 1,2,4-oxadiazole-3-carboxylic acid, which is reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the oxadiazole precursor, its reaction with piperazine, and subsequent purification using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperazine rings .
Scientific Research Applications
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Piperazine derivatives: Compounds containing the piperazine ring, which are commonly used in pharmaceuticals and agrochemicals.
Uniqueness: The uniqueness of this compound lies in its combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Comparison with Similar Compounds
- 1,2,4-Oxadiazole-3-carboxylic acid
- 1,2,4-Oxadiazole-5-thiol
- 1,2,4-Oxadiazole-3-amine
- Piperazine-1-carboxamide
- Piperazine-1-sulfonamide
Properties
CAS No. |
1258639-75-6 |
|---|---|
Molecular Formula |
C7H13ClN4O |
Molecular Weight |
204.66 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H |
InChI Key |
HSNJKPMOPDTMCP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=NOC=N2.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CC2=NOC=N2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















